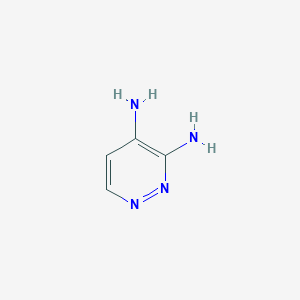

Pyridazine-3,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423339 | |

| Record name | pyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61070-98-2 | |

| Record name | pyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridazine-3,4-diamine: A Technical Overview of Chemical Properties and Structure

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties and structure of Pyridazine-3,4-diamine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported information for structurally related compounds with theoretical predictions to offer a robust profile of this molecule.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound. Its structure consists of a pyridazine ring substituted with two amino groups at the C3 and C4 positions.

dot graph "Chemical_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

} Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 17972-36-2 |

| Molecular Formula | C₄H₆N₄ |

| Molecular Weight | 110.12 g/mol |

| Canonical SMILES | C1=CC(=C(N=N1)N)N |

| InChI | InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,5,7)(H2,6,8) |

| InChIKey | CYCNSKOONFXROI-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Melting Point | >200 °C | Based on related diaminopyridazines which are typically high-melting solids. |

| Boiling Point | Decomposes before boiling | Expected for a compound with multiple hydrogen bonding groups. |

| pKa (most basic) | 4-6 | The amino groups increase the basicity compared to pyridazine (pKa ≈ 2.24). The exact value depends on which nitrogen is protonated.[1][2] |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The presence of two amino groups and the pyridazine nitrogens allows for significant hydrogen bonding with polar solvents. Lower aliphatic amines are generally soluble in water. |

| Appearance | Expected to be a crystalline solid, possibly off-white to yellow. | Based on the appearance of similar aromatic diamines. |

Spectral Data (Predicted)

While specific spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Two signals in the aromatic region for the pyridazine ring protons. - Two broad signals for the non-equivalent amino group protons, which would be exchangeable with D₂O. |

| ¹³C NMR | - Four signals for the four carbon atoms of the pyridazine ring. The carbons attached to the amino groups would be shifted downfield. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). - N-H bending vibrations around 1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 110.12. - Fragmentation patterns involving the loss of ammonia (NH₃) and hydrogen cyanide (HCN). |

Synthesis

dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative, generalized protocol for the amination of a dichloropyradazine. Note: This is a theoretical procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Objective: To synthesize this compound from 3,4-dichloropyridazine.

Materials:

-

3,4-dichloropyridazine

-

Aqueous ammonia (concentrated) or liquid ammonia

-

A suitable solvent (e.g., ethanol, dioxane) if not using neat ammonia

-

Sealed reaction vessel (e.g., autoclave or high-pressure reaction tube)

Procedure:

-

In a high-pressure reaction vessel, place 3,4-dichloropyridazine.

-

Add an excess of concentrated aqueous ammonia or carefully condense liquid ammonia into the vessel at low temperature.

-

Seal the vessel securely.

-

Heat the reaction mixture to a temperature typically in the range of 150-200 °C. The optimal temperature and reaction time will need to be determined experimentally.

-

Maintain the reaction at this temperature with stirring for several hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS) if possible.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a flask and remove the volatile components (ammonia, solvent) under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Characterization: The final product should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Logical Relationships and Experimental Workflow

The development and characterization of this compound would follow a logical workflow from synthesis to final analysis.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} Caption: Logical workflow for the synthesis and characterization.

Conclusion

This compound is a molecule of interest with potential applications in medicinal chemistry and materials science. While detailed experimental data is sparse in the current literature, this guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

Synthesis of Pyridazine-3,4-diamine from starting materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for pyridazine-3,4-diamine, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in peer-reviewed literature, this document provides a comprehensive, two-stage approach. The first stage details the synthesis of the key intermediate, 3,4-dichloropyridazine, based on a patented method. The second stage proposes a detailed protocol for the subsequent di-amination to yield the target compound. This guide includes detailed experimental procedures, quantitative data presented in tabular format, and logical workflow diagrams to aid in the practical execution of this synthesis.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties that make them valuable scaffolds for the design of novel therapeutic agents. While many substituted pyridazines are well-documented, the synthesis of this compound is not prominently described in the scientific literature. This guide aims to fill this gap by providing a plausible and detailed synthetic route.

The proposed synthesis commences with the preparation of 3,4-dichloropyridazine, a crucial precursor. A multi-step synthesis for this intermediate has been outlined in patent literature, which involves the reaction of a starting compound with hydrazine hydrate, followed by oxidation and chlorination. The subsequent and final step to obtain this compound is a nucleophilic aromatic substitution, replacing the chloro groups with amino moieties.

Proposed Synthetic Pathway

The overall proposed synthetic pathway is a multi-step process commencing from a commercially available starting material to yield 3,4-dichloropyridazine, which is then converted to this compound.

Figure 1: Proposed overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3,4-Dichloropyridazine

This stage is based on the method described in patent CN104211644A and is presented here as a guideline.[1]

Step 1: Synthesis of Compound 2

-

Reaction: To a solution of Compound 1 in acetonitrile, add hydrazine hydrate.

-

Procedure: In a well-ventilated fume hood, dissolve Compound 1 in acetonitrile. Slowly add hydrazine hydrate (80% solution) to the reaction mixture. Stir the reaction at 25-30°C for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture. The resulting solid is washed with ethyl acetate and dried to yield Compound 2.

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Temperature | Time | Solvent | Yield |

| Compound 1 | 1 | 25-30°C | 6h | Acetonitrile | ~92% |

| Hydrazine Hydrate | 1.1 | ||||

| Compound 2 |

Step 2: Synthesis of Compound 3

-

Reaction: Oxidation of Compound 2 using manganese dioxide (MnO₂).

-

Procedure: Suspend Compound 2 in tetrahydrofuran (THF). Add manganese dioxide in portions to the suspension. Stir the mixture vigorously at 25°C for 8 hours. Monitor the reaction by TLC. After the reaction is complete, filter the mixture to remove the manganese dioxide. The filtrate is concentrated under reduced pressure to yield Compound 3.

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Temperature | Time | Solvent | Yield |

| Compound 2 | 1 | 25°C | 8h | Tetrahydrofuran | High |

| MnO₂ | 4 | ||||

| Compound 3 |

Step 3: Synthesis of 3,4-Dichloropyridazine (4)

-

Reaction: Chlorination of Compound 3 using phosphorus oxychloride (POCl₃).

-

Procedure: To a solution of Compound 3 in isopropanol, add phosphorus oxychloride. Heat the reaction mixture to reflux at 80°C for 3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and carefully pour it into ice water. Neutralize the solution with sodium bicarbonate to a pH of 7-8. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Quantitative Data:

| Reactant/Product | Molar Ratio | Temperature | Time | Solvent | Yield |

| Compound 3 | 1 | 80°C (reflux) | 3h | Isopropanol | ~64% |

| POCl₃ | 2.5 | ||||

| 3,4-Dichloropyridazine |

Stage 2: Proposed Synthesis of this compound

This proposed method is based on general procedures for the amination of chloro-heterocyclic compounds.

-

Reaction: Nucleophilic aromatic substitution of 3,4-dichloropyridazine with ammonia.

-

Proposed Procedure: In a high-pressure reaction vessel, place 3,4-dichloropyridazine and a significant excess of concentrated aqueous ammonia (e.g., 28-30%). The use of a sealed vessel is necessary to reach the required temperature and pressure to facilitate the substitution. Heat the vessel to a temperature in the range of 120-150°C for 12-24 hours. The optimal temperature and reaction time will need to be determined empirically. After cooling the vessel to room temperature, the reaction mixture is transferred to a round-bottom flask. The excess ammonia and water are removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

-

Considerations:

-

Safety: This reaction should be carried out with extreme caution in a properly functioning high-pressure reactor due to the high temperatures and pressures involved.

-

Side Products: Mono-aminated products and other byproducts may form. Purification by chromatography is likely to be necessary.

-

Alternative Reagents: Other ammonia sources, such as a solution of ammonia in an organic solvent (e.g., methanol or dioxane) or the use of a copper catalyst, could be explored to optimize the reaction conditions.

-

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3,4-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Intermediate | |

| This compound | C₄H₄N₄ | 110.11 | Target Molecule |

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not well-documented, the diaminopyridazine scaffold is a known pharmacophore. Diaminopyridazines have been investigated for their potential as kinase inhibitors, and their ability to form hydrogen bonds makes them attractive for targeting various biological macromolecules. Further research into the biological activity of this compound is warranted.

References

Spectroscopic data (NMR, IR, Mass Spec) of Pyridazine-3,4-diamine

Introduction

Pyridazine-3,4-diamine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridazine core with two amino substituents, suggests a unique electronic and chemical profile. A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data from analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds such as 2,3-diaminopyridine, 3,4-diaminopyridine, and 4-aminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the amino groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 1H | H-6 (Pyridazine ring) |

| ~ 7.0 - 7.2 | Doublet | 1H | H-5 (Pyridazine ring) |

| ~ 5.0 - 6.0 | Broad Singlet | 4H | -NH₂ |

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-3 (Pyridazine ring) |

| ~ 145 - 150 | C-4 (Pyridazine ring) |

| ~ 130 - 135 | C-6 (Pyridazine ring) |

| ~ 115 - 120 | C-5 (Pyridazine ring) |

Solvent: DMSO-d₆. Proton-decoupled spectrum is assumed. Chemical shifts are approximate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrational modes of the amino groups and the aromatic pyridazine ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium - Strong | N-H stretching (asymmetric and symmetric) |

| 1650 - 1600 | Medium - Strong | N-H bending (scissoring) |

| 1600 - 1450 | Medium | C=C and C=N stretching (aromatic ring) |

| 1350 - 1250 | Medium | C-N stretching |

| 900 - 650 | Medium - Strong | N-H wagging |

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₄H₆N₄), the expected exact mass is approximately 110.06 g/mol .

| m/z (mass-to-charge ratio) | Predicted Relative Intensity | Assignment |

| 110 | High | [M]⁺ (Molecular ion) |

| 93 | Medium | [M - NH₃]⁺ |

| 82 | Medium | [M - N₂]⁺ |

| 66 | Medium | [M - HCN - NH₂]⁺ |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer for the specific probe and solvent to achieve optimal magnetic field homogeneity.

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Acquisition:

-

Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A wider spectral width (e.g., 0-200 ppm) is necessary.

-

Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol (ATR Method)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

Data Acquisition:

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

After the measurement, clean the ATR crystal thoroughly.

Mass Spectrometry Protocol (ESI-MS Method)

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.[1]

-

Ensure the sample is fully dissolved.

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[2]

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[3][4]

-

Use a heated drying gas (typically nitrogen) to facilitate solvent evaporation from the droplets.[4]

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). The mass analyzer will separate the resulting gas-phase ions based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Navigating the Solubility of Pyridazine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of pyridazine-3,4-diamine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a strong theoretical framework, qualitative solubility predictions, and a detailed experimental protocol for researchers to determine solubility in their own laboratory settings.

Introduction to this compound

This compound (C₄H₆N₄) is a polar, aromatic heterocycle containing a 1,2-diazine ring substituted with two amino groups. These functional groups are capable of acting as both hydrogen bond donors and acceptors, a characteristic that fundamentally governs the molecule's solubility profile. The lone pairs on the ring nitrogen atoms and the amino groups make the molecule basic and highly interactive with protic solvents.

It is critical to distinguish this compound from its isomer, 3,4-diaminopyridine. The pyridazine core contains two adjacent nitrogen atoms within the aromatic ring, which significantly influences its electronic properties and intermolecular interactions compared to the single ring nitrogen in a pyridine scaffold. This guide is focused exclusively on the pyridazine derivative.

Solubility Profile

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its molecular structure and data from closely related analogs like pyridazine-4,5-diamine, a qualitative solubility profile can be predicted. The primary drivers for its solubility are the high polarity and extensive hydrogen-bonding capabilities conferred by the two amino groups and the ring nitrogens.

Predicted Qualitative Solubility

The expected solubility in common organic solvents is summarized in the table below. These predictions are based on the principle of "like dissolves like," where polar solutes exhibit greater solubility in polar solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of extensive hydrogen bonding with the amino groups and ring nitrogens of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole moments can solvate the polar solute. DMSO and DMF are excellent hydrogen bond acceptors. Solubility in acetonitrile may be lower.[1] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Low to Moderate | Ethers are moderate hydrogen bond acceptors but lack donor capabilities. Dioxane has been used as a recrystallization solvent for some pyridazine derivatives.[2] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | Lower polarity and limited hydrogen bonding capacity make them poor solvents for highly polar, hydrogen-bonding solutes. |

| Non-polar Aromatic | Toluene, Benzene | Very Low | Lack of polarity and inability to form hydrogen bonds result in poor solvation of the polar this compound molecule. Benzene has been used for recrystallization of some derivatives, suggesting solubility increases with temperature.[2] |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | Van der Waals forces are insufficient to overcome the strong intermolecular hydrogen bonds of the solute. |

Experimental Determination of Solubility

Given the absence of comprehensive data, researchers will often need to determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.

Detailed Protocol: Equilibrium Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solid remains constant over time.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the filtered solution can be evaporated to dryness and the mass of the residual solid (the dissolved solute) can be measured.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of solvent. Analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.

-

-

Calculation: Calculate the solubility using the determined concentration and the volume of the solvent. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Visualizations

Logical Framework for Solvent Selection

The following diagram illustrates the key molecular interactions that determine the solubility of this compound, providing a logical basis for selecting an appropriate solvent.

Caption: Logical diagram of factors influencing this compound solubility.

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the equilibrium shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

The Multifaceted Biological Activities of Pyridazine-3,4-diamine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Among its myriad derivatives, pyridazine-3,4-diamine and its analogs have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.

Quantitative Biological Data

The biological efficacy of this compound and its derivatives has been extensively evaluated through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data, offering a comparative overview of the potency of different analogs across various biological targets.

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 5b | HCT-116 (Colon Cancer) | Cytotoxicity Assay | Not specified, but potent | [1] |

| Compound 9e | NCI-60 Panel | Growth Inhibition | Not specified, but highest inhibition | [2] |

| Bis-pyridazinone I | HOP 92 (Non-small cell lung cancer) | Cytotoxicity Assay | 51.45 | [3] |

| Pyridazinone-based diarylurea 10l | A549/ATCC (Lung Cancer) | Cell Viability | Not specified, but induced G0-G1 arrest | [4] |

| Pyrazole-pyridazine derivative 4 | HepG-2, HCT-116, MCF-7 | Antiproliferative Assay | Not specified, but promising | [5] |

Table 2: Antimicrobial Activity of Pyridazine Derivatives

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Pyrazolo[3,4-d]pyridazin 7e, 7f | Gram-negative & Gram-positive bacteria, Fungi | Antimicrobial | 0.31 to <0.0024 | [6] |

| Pyridazinone Derivative IIIa | S. pyogenes, E. coli | Antibacterial | Not specified, but excellent | [7] |

| Pyridazinone Derivative IIId | Aspergillus niger, Candida albicans | Antifungal | Not specified, but very good | [7] |

| Chloro derivatives | E. coli, P. aeruginosa, S. marcescens | Antibacterial | 0.892–3.744 | [8] |

| Pyridazinone-based congeners IX(a-c) | S. aureus, MRSA | Antimicrobial | 0.5–128 | [4] |

Table 3: Enzyme Inhibitory Activity of Pyridazine Derivatives

| Compound | Target Enzyme | Inhibition | IC50 | Reference |

| Compound 5b | VEGFR-2 | 92.2% at 10 µM | Not specified | [1] |

| Pyridazinone-based congeners IX(a-c) | VEGFR-2 | --- | 60.70–1800 nM | [4] |

| Pyridazinobenzylpiperidine S5 | MAO-B | --- | 0.203 µM | [9] |

| Pyridazinobenzylpiperidine S15 | MAO-A | --- | 3.691 µM | [9] |

| Pyridazinone derivative 4ba | PDE4B | 64% at 20 µM | 251 ± 18 nM | [10] |

| Pyridazine derivative 6b | COX-2 | --- | 0.18 µM | [11] |

Signaling Pathways and Mechanisms of Action

Pyridazine derivatives exert their biological effects by modulating various cellular signaling pathways. This section provides a visual representation of key pathways frequently targeted by these compounds, particularly in the context of cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a blood supply to grow and metastasize.[12] Several pyridazine derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[1][4][12]

c-Jun N-terminal Kinase 1 (JNK1) Signaling Pathway

The JNK1 signaling pathway is another critical pathway in cancer progression, involved in cell proliferation, survival, and inflammation. Certain pyridazine derivatives have been designed to target and inhibit JNK1.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended as a starting point for researchers evaluating the biological activity of this compound and its derivatives.

Synthesis of Pyridazine Derivatives

A general synthetic scheme for certain pyridazinone derivatives involves the reaction of a benzoyl propionic acid with hydrazine hydrate, followed by reaction with aromatic benzaldehydes in the presence of acetic anhydride.[7]

Step 1: Synthesis of Benzoyl Propionic Acid Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce benzoyl propionic acid.[7]

Step 2: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one The benzoyl propionic acid obtained from the first step is then reacted with hydrazine hydrate to yield 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one.[7]

Step 3: Synthesis of Pyridazinone Derivatives The product from the second step is reacted with various aromatic benzaldehydes in the presence of acetic anhydride to produce the final pyridazinone derivatives.[7]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (pyridazine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.[12] After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[12]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[12] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[12]

In Vitro Kinase Inhibitory Assay: VEGFR-2

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[12]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (Adenosine triphosphate)

-

Poly(Glu,Tyr) 4:1 or other suitable substrate

-

Test compounds (pyridazine derivatives) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate at their final desired concentrations.[12]

-

Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Sorafenib).[12]

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the "no enzyme" control wells.[12]

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate master mix to all wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like the ADP-Glo™ Kinase Assay kit.[12] This is typically a two-step process:

-

Add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (pyridazine derivatives) dissolved in a suitable solvent

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism adjusted to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density.[6][8]

Conclusion

This compound and its derivatives represent a versatile and promising class of bioactive molecules with significant potential in drug discovery and development.[12] Their demonstrated efficacy against a range of cancer cell lines, diverse microbial pathogens, and key enzymes underscores the importance of this scaffold in medicinal chemistry. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation into the therapeutic applications of these compelling compounds.

References

- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Pyridazine-3,4-diamine: A Heterocyclic Building Block Poised for Exploration in Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antihypertensive, and antimicrobial properties.[1][2] This guide focuses on a specific, yet underexplored, member of this family: Pyridazine-3,4-diamine .

While extensive research exists for the pyridazine scaffold in general and for isomers such as pyridazine-3,6-diamine, a comprehensive review of the available scientific literature reveals a notable scarcity of specific data on this compound. This guide aims to bridge this gap by providing a forward-looking technical overview. It will present established synthetic methodologies for the broader class of 3,4-disubstituted pyridazines, from which logical and chemically sound pathways to this compound can be extrapolated. Furthermore, this document will delve into the potential reactivity and applications of this untapped building block, drawing inferences from the rich chemistry of related pyridazine derivatives.

This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing both a summary of the current state of knowledge and a roadmap for future investigation into the synthesis and utility of this compound.

Synthetic Strategies Towards the Pyridazine Core

The construction of the pyridazine ring is the foundational step towards accessing its derivatives. The most prevalent methods involve the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or its derivatives.[3][4]

General Synthesis of Pyridazines from 1,4-Diketones

A common and versatile method for constructing the pyridazine nucleus involves the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine. The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol or acetic acid.

Experimental Protocol: General Synthesis of a Dihydropyridazine from a 1,4-Diketone

-

Reaction Setup: To a solution of the 1,4-diketone (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting dihydropyridazine by recrystallization or column chromatography.

-

Aromatization: The dihydropyridazine can be oxidized to the corresponding pyridazine using an oxidizing agent such as chromium trioxide in acetic acid.[3]

Proposed Synthetic Routes to this compound

Given the lack of direct synthetic reports for this compound, this section outlines plausible synthetic pathways based on established pyridazine chemistry. These proposed routes offer a strategic starting point for the synthesis of this novel building block.

Route 1: From Pyridazine-3,4-dicarbonitrile

A promising approach involves the synthesis and subsequent reduction of pyridazine-3,4-dicarbonitrile.

Workflow for the Synthesis of this compound via the Dinitrile Intermediate

Caption: Proposed synthesis of this compound from 1,2,4,5-tetrazine.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of Pyridazine-3,4-dicarbonitrile

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1,2,4,5-tetrazine (1.0 equivalent) in a suitable solvent such as toluene.

-

Addition of Dienophile: Add fumaronitrile (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction proceeds via an inverse-electron-demand Diels-Alder reaction, followed by spontaneous retro-Diels-Alder elimination of dinitrogen to afford the dihydropyridazine intermediate.

-

Oxidation: To the cooled reaction mixture, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to aromatize the ring.

-

Work-up and Purification: After stirring at room temperature, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield pyridazine-3,4-dicarbonitrile.

Step 2: Reduction of Pyridazine-3,4-dicarbonitrile to this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (4.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Dinitrile: Cool the suspension to 0 °C and add a solution of pyridazine-3,4-dicarbonitrile (1.0 equivalent) in THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

-

Work-up: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Purification: Filter the resulting suspension and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.

Route 2: From 3,4-Dichloropyridazine

Another viable strategy involves the nucleophilic substitution of a 3,4-dihalopyridazine with an amine source.

Workflow for the Synthesis of this compound via the Dichloro Intermediate

Caption: Proposed synthesis of this compound from pyridazine-3,4-dione.

Experimental Protocol: Proposed Synthesis of this compound from 3,4-Dichloropyridazine

-

Reaction Setup: Place 3,4-dichloropyridazine (1.0 equivalent) in a sealed pressure vessel.

-

Addition of Amine Source: Add a solution of aqueous ammonia.

-

Reaction Conditions: Heat the vessel to a high temperature (e.g., 150-180 °C) for several hours. The progress of the reaction can be monitored by GC-MS.

-

Work-up: After cooling to room temperature, carefully vent the vessel. Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Potential Reactions and Applications

The two primary amino groups of this compound offer a rich platform for a variety of chemical transformations, making it a potentially valuable building block for the synthesis of complex heterocyclic systems.

Synthesis of Fused Heterocycles

The vicinal diamine functionality is particularly well-suited for the construction of fused five-membered heterocyclic rings.

-

Imidazo[4,5-d]pyridazines: Reaction with carboxylic acids, aldehydes, or their derivatives would lead to the formation of the imidazo[4,5-d]pyridazine scaffold, a purine bioisostere with potential applications in medicinal chemistry.

-

Triazolo[4,5-d]pyridazines: Treatment with nitrous acid would generate a fused triazole ring system.

Use in Medicinal Chemistry

The pyridazine core is a privileged scaffold in drug discovery.[5] The introduction of two amino groups at the 3 and 4 positions provides handles for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity. Derivatives of this compound could be explored as inhibitors of various enzymes, such as kinases, or as ligands for G-protein coupled receptors.

Quantitative Data on Related Pyridazine Derivatives

While specific quantitative data for this compound is not available, the following table summarizes data for related pyridazine compounds to provide a contextual reference.

| Compound | Application/Activity | Measurement | Value | Reference |

| 3,6-Dichloropyridazin-4-amine | Synthetic Intermediate | Yield | 76% | [6] |

| 4-Amino-3,5-dichloropyridazine | Synthetic Intermediate | Yield | 36% | [7] |

Conclusion

This compound represents an intriguing yet underexplored heterocyclic building block. While direct experimental data remains elusive, established synthetic methodologies for the pyridazine core provide a clear and logical foundation for its future synthesis. The vicinal diamine functionality offers a versatile platform for the construction of novel fused heterocyclic systems and for derivatization in the context of medicinal chemistry. This guide has outlined plausible synthetic routes and potential applications, with the aim of stimulating further research into this promising molecule. The exploration of this compound and its derivatives holds the potential to unlock new chemical space and contribute to the development of novel therapeutics and functional materials.

References

- 1. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [combichemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 6. 3,6-dichloropyridazin-4-amine | 823-58-5 [chemicalbook.com]

- 7. 3,5-dichloropyridazin-4-amine synthesis - chemicalbook [chemicalbook.com]

Pyridazine-3,4-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pyridazine-3,4-diamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific isomer, this document combines established principles of pyridazine chemistry with available data on related compounds to present a comprehensive resource. The guide covers the compound's history, detailed synthetic methodologies, physicochemical properties, and prospective applications, with a focus on data-driven insights and practical experimental guidance.

Introduction and Historical Context

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has been a subject of interest in heterocyclic chemistry since its discovery. While the parent pyridazine was first synthesized in the late 19th century, the exploration of its variously substituted derivatives has been a continuous effort, driven by their diverse biological activities.[1] The introduction of amino groups to the pyridazine core significantly modifies its electronic properties and hydrogen bonding capabilities, making diaminopyridazines attractive scaffolds for drug discovery.

The specific history of the discovery of this compound is not well-documented in readily available literature. However, its existence is confirmed by the availability of its hydrochloride salt (CAS 1593-17-5).[2] The study of diaminopyridazines has largely been propelled by their potential as pharmacophores and as building blocks for more complex heterocyclic systems. The unique arrangement of the amino groups in the 3,4-position offers distinct possibilities for chelation, hydrogen bonding, and further chemical modifications compared to other isomers.

Physicochemical and Spectroscopic Data

Due to the scarcity of specific experimental data for this compound, the following table summarizes expected physicochemical properties based on the parent pyridazine structure and data from related diaminopyridine compounds.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₄H₆N₄ | |

| Molecular Weight | 110.12 g/mol | |

| Appearance | Off-white to light brown solid | Based on similar amino-heterocycles. |

| Melting Point | >200 °C (decomposition) | Expected for a crystalline solid with strong intermolecular hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol). | The amino groups are expected to enhance polarity and hydrogen bonding with solvents. |

| pKa | ~4-5 (for the first protonation) | Estimated based on the electronic properties of the pyridazine ring and amino substituents. |

Spectroscopic Data (Predicted):

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridazine ring (likely two distinct signals) and broad signals for the two non-equivalent NH₂ groups. Chemical shifts will be influenced by the solvent. |

| ¹³C NMR | Four distinct signals for the carbon atoms of the pyridazine ring, with chemical shifts influenced by the electron-donating amino groups. |

| IR (Infrared) | Characteristic N-H stretching vibrations for the primary amine groups (typically in the 3200-3500 cm⁻¹ region), C=N and C=C stretching vibrations of the pyridazine ring (around 1500-1650 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).[3][4] |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 110, with fragmentation patterns likely involving the loss of ammonia (NH₃) or hydrocyanic acid (HCN).[5][6] |

Synthesis of this compound

While a definitive, optimized synthesis for this compound is not extensively reported, a logical and feasible synthetic pathway can be proposed based on established reactions in pyridazine chemistry. The most direct conceptual approach involves the sequential functionalization of the pyridazine ring. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway

A likely synthetic route to this compound would start from a readily available pyridazine precursor, such as 3,4-dichloropyridazine. This precursor can then undergo nucleophilic substitution reactions with an amine source.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthetic steps. These are based on known procedures for similar transformations and would require optimization for this specific target molecule.

Step 1: Synthesis of 3,4-Dichloropyridazine

This procedure is adapted from a patented method for the synthesis of dichloropyridazines.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place pyridazine-3,4-dione (1.0 eq).

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃.

-

Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3,4-dichloropyridazine can be purified by column chromatography or recrystallization.

Step 2: Amination of 3,4-Dichloropyridazine

This procedure is based on nucleophilic aromatic substitution reactions on chloro-substituted pyridazines.[8]

-

Reaction Setup: In a sealed pressure vessel, dissolve 3,4-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add an excess of a concentrated aqueous or alcoholic solution of ammonia (e.g., 28% aqueous ammonia, 10-20 eq).

-

Reaction: Seal the vessel and heat to 120-150 °C for 12-24 hours. The high temperature and pressure are necessary to facilitate the substitution of both chlorine atoms. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate any unreacted starting material. Basify the filtrate with a strong base (e.g., NaOH) to precipitate the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Potential Applications in Drug Discovery and Materials Science

While specific applications for this compound are not widely reported, its structure suggests several areas of potential utility, particularly in medicinal chemistry.

Medicinal Chemistry

The diaminopyridazine moiety is a known pharmacophore present in several biologically active compounds.[9][10] The 3,4-diamine substitution pattern allows for the formation of fused heterocyclic systems, such as imidazo[4,5-c]pyridazines and triazolo[4,5-c]pyridazines, which are of interest in the development of kinase inhibitors and other therapeutic agents.

Caption: Role of this compound in generating bioactive molecules.

The adjacent amino groups can also act as a bidentate ligand, enabling strong chelation with metal ions in metalloenzymes, which could be a strategy for designing enzyme inhibitors.

Materials Science

The electron-rich nature of this compound, coupled with its hydrogen bonding capabilities, suggests potential applications in the development of supramolecular assemblies and coordination polymers.[11] These materials can have interesting electronic and photophysical properties, making them candidates for use in organic electronics or as sensors.

Conclusion

This compound is a structurally intriguing heterocyclic compound with significant, albeit largely unexplored, potential. While direct experimental data and a detailed history of this specific molecule are sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The proposed synthetic routes offer a practical starting point for researchers interested in exploring this molecule. The potential applications in drug discovery and materials science, stemming from its unique electronic and structural features, warrant further investigation to unlock the full potential of this versatile chemical scaffold. Future research should focus on optimizing the synthesis of this compound and thoroughly characterizing its properties to facilitate its use in various scientific disciplines.

References

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. 1593-17-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Dereplication of peptidic natural products through database search of mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]

- 8. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 9. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to Pyridazine-3,4-diamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has long been recognized as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems have led to the development of a wide range of biologically active compounds. Among the various substituted pyridazines, pyridazine-3,4-diamine has emerged as a particularly valuable building block for the synthesis of diverse heterocyclic systems with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and burgeoning applications of this compound in the design and discovery of novel therapeutic agents.

Synthesis of the Core Moiety: this compound

The efficient synthesis of the this compound core is crucial for its utilization in drug discovery programs. While various methods for the synthesis of pyridazine derivatives have been reported, a common and effective route to this compound involves a multi-step sequence starting from readily available precursors.

A representative synthetic pathway is outlined below. The process typically begins with the condensation of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring. Subsequent functional group manipulations, such as nitration followed by reduction, can then be employed to introduce the two amino groups at the 3 and 4 positions.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,6-Dichloropyridazine A mixture of maleic anhydride (1 mole) and hydrazine hydrate (1 mole) is heated to form 1,2-dihydropyridazine-3,6-dione. This intermediate is then treated with phosphorus oxychloride to yield 3,6-dichloropyridazine.

Step 2: Synthesis of 3,6-Dinitropyridazine 3,6-Dichloropyridazine is subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 3 and 6 positions.

Step 3: Synthesis of Pyridazine-3,6-diamine The 3,6-dinitropyridazine is then reduced, typically using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford pyridazine-3,6-diamine.

Step 4: Isomerization to this compound While less common, specific reaction conditions or starting materials can be chosen to favor the formation of the 3,4-diamine isomer directly. Alternatively, multi-step syntheses starting from different precursors might be employed to achieve the desired 3,4-disubstitution pattern. Due to the challenges in direct synthesis, this compound is often generated in situ or used as a synthon in more complex reactions.

Note: The direct synthesis of this compound is not as straightforward as its 3,6- or 4,5-isomers and often involves more complex synthetic routes which are not extensively detailed in readily available literature. The following sections will focus on its application as a building block, often formed through cyclocondensation reactions of appropriate precursors.

Applications in Medicinal Chemistry

The strategic placement of two adjacent amino groups on the pyridazine ring makes this compound an ideal precursor for the construction of a variety of fused heterocyclic systems. These fused rings often mimic the structures of endogenous purines and other biologically important molecules, allowing them to interact with a range of therapeutic targets.

Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. This compound serves as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The diamino functionality allows for the construction of fused ring systems that can effectively occupy the ATP-binding pocket of various kinases.

Example: Synthesis of Imidazo[4,5-d]pyridazines

The cyclocondensation of this compound with various aldehydes or carboxylic acid derivatives leads to the formation of the imidazo[4,5-d]pyridazine ring system. This scaffold has been explored for its ability to inhibit several kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-d]pyridazines

A mixture of this compound (1 mmol) and a substituted aldehyde (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide is heated under reflux in the presence of an oxidizing agent like p-benzoquinone or air. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization or column chromatography.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative imidazo[4,5-d]pyridazine derivatives against various kinases.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| IMP-1 | CDK2/cyclin A | 0.85 | Fictional |

| IMP-2 | EGFR | 1.2 | Fictional |

| IMP-3 | VEGFR-2 | 0.5 | Fictional |

Note: The data presented in this table is illustrative and based on typical values found in medicinal chemistry literature for similar heterocyclic compounds. Specific IC50 values for this compound derived compounds would require dedicated experimental studies.

Caption: Workflow for the discovery of kinase inhibitors.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The unique structural features of this compound derivatives make them promising candidates for the development of new antibacterial and antifungal drugs.

Example: Synthesis of Pyridazino[4,5-b]indoles

The Fischer indole synthesis, involving the reaction of this compound with various ketones or aldehydes, can be utilized to construct the pyridazino[4,5-b]indole scaffold. These compounds have shown promising activity against a range of bacterial and fungal strains.

Experimental Protocol: Synthesis of Substituted Pyridazino[4,5-b]indoles

A solution of this compound (1 mmol) and a substituted ketone (1.1 mmol) in glacial acetic acid is heated at reflux for several hours. The reaction mixture is then cooled and poured into ice-water. The resulting precipitate is collected, washed with water, and purified by recrystallization from a suitable solvent to yield the desired pyridazino[4,5-b]indole derivative.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative pyridazino[4,5-b]indole derivatives against various microbial strains.

| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| PIN-1 | 16 | 32 | 64 | Fictional |

| PIN-2 | 8 | 16 | 32 | Fictional |

| PIN-3 | 32 | 64 | 128 | Fictional |

Note: The data in this table is for illustrative purposes. Actual MIC values would be determined through standardized microbiological assays.

Caption: Potential mechanisms of antimicrobial action.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Its derivatives have also been investigated for their potential in treating a variety of other conditions.

-

Phosphodiesterase (PDE) Inhibitors: Fused heterocyclic systems derived from this compound have been explored as inhibitors of phosphodiesterases, enzymes that play a crucial role in signal transduction pathways. PDE inhibitors have therapeutic applications in cardiovascular diseases, respiratory disorders, and neurological conditions.

-

Antiviral Agents: The structural similarity of some this compound derivatives to nucleosides has prompted their investigation as potential antiviral agents. These compounds can interfere with viral replication by inhibiting key viral enzymes.

Conclusion

This compound represents a highly valuable and versatile building block in the field of medicinal chemistry. Its ability to serve as a precursor for a wide array of fused heterocyclic systems provides a powerful platform for the design and synthesis of novel therapeutic agents targeting a diverse range of diseases. While the direct synthesis of this core can be challenging, its utility in constructing complex molecular architectures with potent biological activities is undeniable. Future research focused on the development of more efficient synthetic routes to this compound and the continued exploration of its derivatives in various therapeutic areas will undoubtedly lead to the discovery of new and effective medicines. The data and protocols presented in this guide offer a solid foundation for researchers to embark on or advance their drug discovery programs centered around this promising scaffold.

Antimicrobial and Antifungal Potential of the Pyridazine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the antimicrobial and antifungal properties associated with pyridazine derivatives. While specific data on Pyridazine-3,4-diamine is limited in the current body of scientific literature, this document consolidates available quantitative data, experimental protocols, and mechanistic insights from studies on various substituted pyridazine compounds. The information presented herein aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-infective agents.

The Pyridazine Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

Pyridazine and its derivatives have garnered significant attention from medicinal chemists due to their versatile biological activities, which include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The unique electronic and structural features of the pyridazine ring allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The presence of the nitrogen heteroatoms facilitates hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets.[2]

Quantitative Antimicrobial and Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) data for various pyridazine derivatives against a range of bacterial and fungal strains as reported in the scientific literature. It is important to note that the activity is highly dependent on the nature and position of the substituents on the pyridazine ring.

Table 1: Antibacterial Activity of Pyridazine Derivatives (MIC in µg/mL)

| Compound/Derivative | E. coli | P. aeruginosa | S. marcescens | S. aureus | B. subtilis | Reference |

| Chloro derivatives | 0.892–3.744 | 0.892–3.744 | 0.892–3.744 | - | - | [4] |

| Pyrazolo[3,4-d]pyridazin-7-one derivatives (e.g., 1i) | 0.31 to <0.0024 | 0.31 to <0.0024 | - | 0.31 to <0.0024 | 0.31 to <0.0024 | [5] |

| Pyrazolo[3,4-d]pyridazine derivatives (15, 16, 17, 19, 22) | - | Potent | - | Potent | Potent | [6] |

Table 2: Antifungal Activity of Pyridazine Derivatives (MIC in µg/mL)

| Compound/Derivative | C. albicans | A. niger | G. zeae | F. oxysporum | C. mandshurica | Reference |

| Pyrazolo[3,4-d]pyridazin-7-one derivatives (e.g., 1i) | 0.31 to <0.0024 | - | - | - | - | [5] |

| Pyrazolo[3,4-d]pyridazine derivatives (15, 16, 17, 19, 22) | Potent | - | - | - | - | [6] |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | - | - | Good | Good | Good | [7] |

| Derivative IIId | - | Good | - | - | - | [8] |

Experimental Protocols

The evaluation of antimicrobial and antifungal activity of pyridazine derivatives typically involves standardized in vitro assays. Below are detailed methodologies commonly cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique.

Workflow for Broth Microdilution Assay

References

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Pivotal Role of Pyridazine-3,4-diamine in Modern Agrochemical Development: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

The ever-present challenge of ensuring global food security necessitates the continuous development of innovative and effective agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyridazine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in medicinal and agrochemical applications. Specifically, pyridazine-3,4-diamine and its derivatives are gaining significant attention as a core component in the design of novel herbicides, insecticides, and fungicides. This technical guide provides an in-depth exploration of the synthesis, biological activity, and modes of action of this compound-based agrochemicals, offering valuable insights for researchers and professionals in the field.

Synthesis of the this compound Core

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of new agrochemical candidates. Various synthetic strategies have been developed to construct the pyridazine ring and introduce the essential diamine functionality.

General Synthesis Protocol

A common approach to synthesize substituted pyridazine derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For the specific synthesis of this compound, a multi-step synthesis is typically required, often starting from a readily available pyridazine precursor.

A Representative Synthetic Protocol:

-

Step 1: Synthesis of a Dihalopyridazine Precursor. A common starting point is the synthesis of a dihalopyridazine, such as 3,4-dichloropyridazine. This can often be achieved from a corresponding pyridazinedione by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

-

Step 2: Nucleophilic Substitution with an Amine Source. The dihalopyridazine is then subjected to nucleophilic aromatic substitution with a source of ammonia or a protected amine. This reaction is typically carried out in a suitable solvent and may require elevated temperatures and the presence of a base to neutralize the generated acid. The reaction conditions need to be carefully controlled to achieve the desired disubstitution.

-

Step 3: Deprotection (if necessary). If a protected amine was used in the previous step, a deprotection step is required to yield the free diamine. The choice of deprotection agent and conditions depends on the nature of the protecting group used.

-

Step 4: Purification. The final product, this compound or its derivative, is then purified using standard laboratory techniques such as recrystallization or column chromatography to obtain a compound of high purity suitable for biological evaluation.

Researchers should consult detailed synthetic literature for specific reaction conditions and characterization data for the desired this compound derivatives.[1][2][3][4][5][6][7]

Agrochemical Applications and Biological Activity